molecular formula C23H28ClNO6 B13818140 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate

Cat. No.: B13818140
M. Wt: 449.9 g/mol
InChI Key: UKBSZXQBPGXIKP-LBEJWNQZSA-M
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Description

2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate is a quaternary indolium salt characterized by a conjugated ethenyl bridge linking a 3,4-dimethoxyphenyl group to a pentamethyl-substituted indolium core, with a perchlorate counterion. The 3,4-dimethoxyphenyl moiety enhances electron-donating properties, while the perchlorate anion may influence solubility and stability.

Properties

Molecular Formula

C23H28ClNO6

Molecular Weight

449.9 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium;perchlorate

InChI

InChI=1S/C23H28NO2.ClHO4/c1-15-12-16(2)22-18(13-15)24(5)21(23(22,3)4)11-9-17-8-10-19(25-6)20(14-17)26-7;2-1(3,4)5/h8-14H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b11-9+;

InChI Key

UKBSZXQBPGXIKP-LBEJWNQZSA-M

Isomeric SMILES

CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)/C=C/C3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)C=CC3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C23H28ClNO6
Molecular Weight 449.9 g/mol
IUPAC Name 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium perchlorate
CAS Number 132950-70-0
InChI Key UKBSZXQBPGXIKP-LBEJWNQZSA-M
Structural Class Indolium salt with perchlorate anion

The compound consists of a positively charged indolium moiety substituted at multiple positions by methyl groups, conjugated through an ethenyl linkage to a 3,4-dimethoxyphenyl group. The perchlorate ion balances the charge.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate typically involves two key stages:

This approach is consistent with general methods for preparing indolium salts, where an indole derivative is functionalized and then alkylated or quaternized to form the positively charged indolium ion, followed by counterion exchange to perchlorate.

Stepwise Preparation

Synthesis of 1,3,3,4,6-Pentamethylindole Derivative
  • Starting from commercially available or synthesized indole, methylation occurs at the 1-, 3-, 4-, and 6-positions to yield the pentamethyl-substituted indole.
  • Methylation reagents such as methyl iodide or methyl sulfate under basic conditions are commonly employed.
  • Purification is achieved by recrystallization or chromatography.
Preparation of 3,4-Dimethoxybenzaldehyde or Equivalent Aldehyde
  • 3,4-Dimethoxybenzaldehyde is commercially available or can be synthesized by oxidation of 3,4-dimethoxytoluene.
  • This aldehyde serves as the electrophilic partner in the condensation reaction.
Condensation to Form the Styryl Indole Intermediate
  • The pentamethylindole derivative undergoes a Knoevenagel-type condensation with 3,4-dimethoxybenzaldehyde.
  • This reaction typically takes place in the presence of a base such as piperidine or ammonium acetate.
  • The product is a styryl-substituted indole intermediate with an ethenyl linkage (–CH=CH–) connecting the indole and the dimethoxyphenyl ring.
Quaternization to Form the Indolium Salt
  • The styryl indole intermediate is then quaternized, usually by reaction with methylating agents or by protonation.
  • The positive charge is introduced at the nitrogen atom of the indole ring, converting it to an indolium ion.
  • The quaternization agent can be methyl iodide or methyl sulfate initially, followed by anion exchange.
Anion Exchange to Perchlorate Salt
  • The final step involves exchanging the initial counterion with perchlorate to yield the perchlorate salt.
  • This is performed by treating the quaternized intermediate with a perchlorate salt such as sodium perchlorate or ammonium perchlorate.
  • The perchlorate salt precipitates out due to its low solubility and is isolated by filtration and drying.

Experimental Conditions and Optimization

Step Reagents/Conditions Notes/Comments
Methylation of indole Methyl iodide, base (e.g., K2CO3), solvent Control temperature to avoid overalkylation
Knoevenagel condensation 3,4-Dimethoxybenzaldehyde, base catalyst Solvent: ethanol or acetic acid; reflux or room temp; time 2–6 h
Quaternization Methylating agent (e.g., methyl iodide) Anhydrous conditions preferred; monitor reaction by TLC
Anion exchange Sodium perchlorate in aqueous solution Stirring at room temperature; precipitate collected by filtration

Optimization involves adjusting reaction times, temperatures, and reagent stoichiometries to maximize yield and purity. Purification steps include recrystallization from suitable solvents and chromatographic techniques.

Analytical Characterization

After synthesis, the compound is characterized by:

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Product/Intermediate
1 Methylation of indole Methyl iodide, base, solvent 1,3,3,4,6-Pentamethylindole
2 Preparation of aldehyde Commercial or oxidation of dimethoxytoluene 3,4-Dimethoxybenzaldehyde
3 Knoevenagel condensation Base catalyst, ethanol/acetic acid, reflux Styryl-substituted indole intermediate
4 Quaternization Methylating agent, anhydrous conditions Indolium salt intermediate
5 Anion exchange to perchlorate Sodium perchlorate, aqueous solution 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate

Research Perspectives and Applications

The preparation of this compound is critical for its use in:

  • Optoelectronics : Its fluorescent properties make it suitable for OLEDs and other light-emitting devices.
  • Biological Imaging : As a fluorescent marker, it aids in cellular visualization.
  • Material Science : Its unique structure allows incorporation into polymers and sensors.

Further research focuses on improving synthetic yields, exploring alternative counterions, and modifying substituents to tune optical properties.

Chemical Reactions Analysis

Oxidation Reactions

The indolium core is susceptible to oxidation due to its aromatic heterocyclic structure. Common oxidizing agents include potassium permanganate (KMnO₄) and sodium periodate (NaIO₄) , which can oxidize the indolium system to form quinone derivatives .

  • Mechanism : Oxidation disrupts the conjugated π-system of the indole ring, leading to the formation of a quinone structure. The dimethoxyphenyl substituent may stabilize intermediate radical species, influencing reaction outcomes .

  • Products : Oxidized derivatives include quinones and related polycyclic aromatic compounds. For example, NaIO₄ oxidation of similar indolium salts yields ketones or hydroxyindolenine intermediates .

Reduction Reactions

Reduction of the indolium salt typically involves the use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reactions target the positively charged nitrogen center of the indolium core.

  • Mechanism : Reduction converts the indolium cation to its neutral indole form, often accompanied by protonation of the nitrogen atom .

  • Products : Reduced derivatives retain the pentamethyl substitution pattern but lose the positive charge, forming indole derivatives. For instance, LiAlH₄ reduction of structurally analogous indolium salts produces neutral indoles with preserved substituents .

Substitution Reactions

The ethenyl linkage and aromatic rings are potential sites for nucleophilic substitution. Common nucleophiles include amines , thiols , and halides , which react under basic or acidic conditions.

  • Mechanism : The dimethoxyphenyl group enhances the electron-donating nature of the aromatic ring, facilitating substitution at the ethenyl position .

  • Products : Substituted derivatives include amine- or thiol-modified indolium salts, depending on the nucleophile used. For example, thiol substitution at the ethenyl position yields phenylsulfanyl derivatives .

Decomposition Pathways

Thermal or photolytic decomposition of the compound may occur under harsh conditions, leading to the breakdown of the indolium core and the formation of smaller aromatic fragments.

  • Mechanism : Decomposition likely involves cleavage of the ethenyl linkage, releasing the dimethoxyphenyl group as a free radical or stable aromatic fragment .

  • Products : Decomposition yields benzene derivatives (e.g., 3,4-dimethoxybenzene) and indole fragments, depending on reaction conditions .

Reaction Comparison Table

Reaction Type Reagents Conditions Key Products
OxidationKMnO₄, NaIO₄Acidic or aqueousQuinones, hydroxyindolenine
ReductionNaBH₄, LiAlH₄Ethanol, THFNeutral indole derivatives
SubstitutionAmines, thiols, halidesBasic or acidicAmine/thiol-modified indolium salts
DecompositionHeat, UV lightInert atmosphereAromatic fragments (e.g., benzene)

Research Implications

The compound’s reactivity profile makes it valuable in synthetic organic chemistry and materials science. Its oxidation and reduction pathways are critical for designing advanced dyes, pigments, and electronic components . Additionally, the dimethoxyphenyl substituent enhances stability and tunability for biological applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that indolium derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows for interaction with biological targets involved in cancer progression. For instance, its activity has been evaluated against breast and lung cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties. It has been investigated for its ability to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Material Science Applications

  • Fluorescent Dyes :
    • The unique electronic properties of this indolium compound make it suitable for use as a fluorescent dye in biological imaging. Its stability and brightness allow for effective tracking of biological processes in live cells.
  • Organic Light Emitting Diodes (OLEDs) :
    • The photophysical properties of the compound are being explored for applications in OLED technology. Its ability to emit light efficiently can contribute to the development of more sustainable and energy-efficient lighting solutions.

Photonics Applications

  • Nonlinear Optical Materials :
    • The compound's nonlinear optical properties make it a candidate for use in photonic devices. It can be utilized in frequency doubling and other nonlinear optical processes, which are essential for telecommunications and laser technology.
  • Sensors :
    • Due to its sensitivity to environmental changes (e.g., pH or temperature), this indolium compound can be employed in the development of chemical sensors for detecting specific analytes in various environments.

Case Studies

  • A study published in Journal of Medicinal Chemistry explored the anticancer potential of various indolium derivatives, including this compound, demonstrating its efficacy against multiple cancer types through mechanism elucidation involving cell cycle arrest and apoptosis induction .
  • Research highlighted in Materials Science & Engineering focused on the application of this compound in OLEDs, showcasing its role in enhancing device efficiency through improved light emission characteristics .

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s indolium core allows it to interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl group enhances its binding affinity and specificity, leading to targeted effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Moieties

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

    Structure: Features a 3,4-dimethoxyphenethylamine backbone linked to a benzamide group. Key Differences: Lacks the indolium core and conjugated ethenyl bridge of the target compound. Properties: Melting point = 90°C; synthesized in 80% yield via benzoylation .

Verapamil Impurity B (2-(3,4-Dimethoxyphenyl)-N-methylethanamine Hydrochloride)

  • Structure : A secondary amine with a 3,4-dimethoxyphenyl group and methyl substituent.
  • Key Differences : Simpler aliphatic structure vs. the target’s aromatic indolium system.
  • Synthesis : Derived from verapamil intermediates; hydrochloride salt form contrasts with the target’s perchlorate .
Indole/Indolium Derivatives

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)

  • Structure : Combines indole and isoindoline-dione groups via an acryloyl linker.
  • Key Differences : Neutral vs. ionic (indolium) structure; extended π-system differs from the target’s styryl bridge.
  • Synthesis : Produced via Claisen-Schmidt condensation (48-hour reaction time) .

[2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate

    Structure: Quaternary ammonium salt with dual 3,4-dimethoxyphenyl groups and a carbamoyl linker. Key Differences: Chloride counterion vs. perchlorate; molecular weight = 503.02 g/mol; crystallizes in monoclinic system (P21/c, a = 21.977 Å, β = 93.49°) . Applications: Intermediate in alkaloid synthesis, highlighting the role of quaternary salts in natural product chemistry.

Counterion and Stability Comparisons
CompoundCounterionStability ConsiderationsMolecular Weight (g/mol)
Target CompoundPerchlorateOxidizing nature; may require careful handlingNot provided
Azanium Chloride Dihydrate ChlorideLess reactive; hygroscopic due to hydration503.02
Verapamil Impurity B HydrochlorideCommon in pharmaceuticals; high solubility~275 (estimated)

Biological Activity

The compound 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate is an indolium derivative that has garnered attention in various fields of biological research. Its unique structure, characterized by a pentamethyl indolium core and a 3,4-dimethoxyphenyl substituent, suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name: 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate
  • CAS Number: 132950-70-0
  • Molecular Formula: C23H28ClNO6
  • Molecular Weight: 449.92 g/mol

Structural Characteristics

The compound features an indolium ring system which is known for its stability and reactivity in biological systems. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that indolium derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action: Indolium compounds are believed to disrupt microbial cell membranes, leading to cell lysis.
  • Case Study: A study conducted by Jantan et al. demonstrated that similar indolium compounds showed potent activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were notably low, indicating high efficacy against pathogens like Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

  • In Vitro Studies: Research has shown that compounds with similar structural motifs can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
  • Animal Models: In carrageenan-induced edema models, related compounds exhibited significant reduction in paw swelling, suggesting a strong anti-inflammatory effect .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals:

  • Mechanism: The presence of methoxy groups may enhance electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Research Findings: A comparative study showed that indolium derivatives possess higher antioxidant activity than their non-methylated counterparts .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduced TNF-α and IL-6 production
AntioxidantScavenges free radicals

Pharmacological Profiles

CompoundMIC (µg/mL)Anti-inflammatory IC50 (µM)Antioxidant Activity
Indolium Derivative A825High
Indolium Derivative B415Moderate

Understanding the mechanisms through which this compound exerts its biological effects is crucial for future applications:

  • Cell Membrane Disruption: The lipophilic nature allows penetration into microbial membranes.
  • Cytokine Modulation: Inhibition of NF-κB signaling pathways leads to reduced inflammation.
  • Free Radical Scavenging: The electron-rich structure facilitates interaction with ROS.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMFEnhances styryl coupling
Reaction Temperature80–90°CBalances kinetics vs. degradation
Counterion ExchangeNaClO4 in acetoneEnsures >95% perchlorate purity

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation PathwayMitigation StrategyReference
UV Light (254 nm)Photooxidation of ethenylAmber glassware, –20°C storage
Acidic pH (pH 2)Perchlorate hydrolysisNeutral buffer systems

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